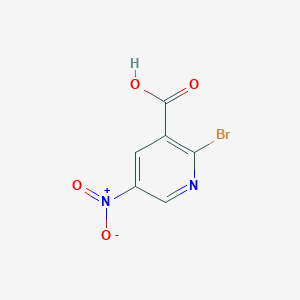

2-BROMO-5-NITRONICOTINIC ACID

説明

Contextualizing 2-BROMO-5-NITRONICOTINIC ACID within Nicotinic Acid Derivatives Research

This compound is a specialized derivative of nicotinic acid, also known as vitamin B3 or niacin. Nicotinic acid and its derivatives are a cornerstone in various fields of chemical and biological research. acs.orgresearchgate.netresearchgate.net They have demonstrated a wide range of biological activities, including lipid-lowering and anti-inflammatory effects. acs.org The continuous exploration of nicotinic acid derivatives aims to develop new compounds with enhanced efficacy and novel applications. researchgate.netchemistryjournal.net

The introduction of different functional groups onto the nicotinic acid scaffold allows for the fine-tuning of its chemical and biological properties. For instance, the synthesis of 2-aryl nicotinic acid derivatives has led to compounds with significant analgesic and anti-inflammatory properties. researchgate.netjst.go.jpnih.gov Similarly, the modification at the 6-position of the pyridine ring with (thio)ether functionalities has resulted in potent inhibitors of α-amylase and α-glucosidase, relevant for type 2 diabetes treatment. acs.org

Research has also focused on the synthesis of nicotinohydrazone derivatives and substituted pyridinyl 1,3,4-oxadiazole derivatives, which have shown promising antioxidant activities. researchgate.net The diverse biological activities found among nicotinic acid derivatives, such as antimicrobial and anticonvulsant effects, underscore the importance of this class of compounds in medicinal chemistry. researchgate.net The presence of the nicotinic acid core in many vital natural products, including alkaloids and coenzymes, further highlights its significance. researchgate.net

Within this context, this compound represents a unique building block. The presence of a bromine atom and a nitro group on the pyridine ring offers multiple reaction sites for further chemical transformations. The bromine atom can participate in various cross-coupling reactions, while the nitro group can be reduced to an amino group, opening pathways to a wide array of other derivatives. For example, research has been conducted on the synthesis of substituted 5-nitronicotinamides from nitriles of 5-nitronicotinic acid. researchgate.netresearchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 914222-92-7 | C6H3BrN2O4 | 247.00 |

| Nicotinic acid | 59-67-6 | C6H5NO2 | 123.11 |

| 5-Nitronicotinic acid | 2047-49-6 | C6H4N2O4 | 168.11 |

| 2-Chloronicotinic acid | 2942-59-8 | C6H4ClNO2 | 157.55 |

| 2-Bromo-5-nitropyridine | 4487-59-6 | C5H3BrN2O2 | 202.99 |

Significance of Pyridine Core in Organic Chemistry and Medicinal Chemistry Research

The pyridine ring, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental scaffold in organic and medicinal chemistry. researchgate.netwikipedia.org Its unique electronic properties and ability to participate in a wide range of chemical reactions make it a versatile building block for the synthesis of complex molecules. wikipedia.org The pyridine nucleus is present in numerous naturally occurring compounds, including vitamins like niacin and alkaloids such as nicotine. researchgate.netbeilstein-journals.org

In medicinal chemistry, the pyridine scaffold is a key component in a vast number of pharmaceutical drugs. researchgate.netnih.gov Its presence can significantly influence the pharmacological properties of a molecule, including its binding affinity to biological targets, solubility, and metabolic stability. Pyridine derivatives have been developed to target a wide spectrum of diseases, including microbial and viral infections, cancer, and inflammatory conditions. researchgate.netnih.gov

The nitrogen atom in the pyridine ring imparts basicity and allows for the formation of salts and coordination complexes with metals. wikipedia.org This property is crucial for many of its applications in catalysis and materials science. researchgate.net Furthermore, the pyridine ring can be functionalized at various positions, allowing for the creation of a diverse library of derivatives with tailored properties. researchgate.net

The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, makes it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org Conversely, it is more prone to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org This distinct reactivity pattern is exploited by synthetic chemists to selectively introduce functional groups onto the pyridine core. nih.gov

Overview of Halogenated and Nitrated Pyridine Derivatives in Chemical Synthesis

Halogenated and nitrated pyridine derivatives are highly valuable intermediates in chemical synthesis, serving as versatile precursors for the construction of more complex molecules. nih.goveurekalert.org The introduction of halogen atoms and nitro groups onto the pyridine ring significantly alters its reactivity and provides handles for further functionalization.

Halogenated Pyridines:

Halopyridines are key building blocks for the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govchemrxiv.org The carbon-halogen bond can be readily transformed through various reactions, including nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and metal-halogen exchange. eurekalert.orgchempanda.com These reactions allow for the introduction of a wide range of substituents, such as alkyl, aryl, amino, and cyano groups, onto the pyridine ring.

The synthesis of halopyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic halogenation. nih.gov However, several methods have been developed to overcome this limitation, including the use of pyridine N-oxides, which activate the ring towards substitution at the 2- and 4-positions. nih.gov For example, 2-chloropyridines can be synthesized from pyridine-N-oxides in high yields. chempanda.com

Nitrated Pyridines:

Nitropyridines are also important synthetic intermediates, primarily due to the versatile chemistry of the nitro group. researchgate.netkochi-tech.ac.jp The nitro group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic aromatic substitution. kochi-tech.ac.jp This allows for the facile introduction of nucleophiles at positions ortho and para to the nitro group.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be further modified through diazotization, acylation, and other reactions. ntnu.no This provides access to a wide range of amino-substituted pyridines, which are themselves valuable building blocks. The direct nitration of pyridine is often difficult and results in low yields. kochi-tech.ac.jpresearchgate.net More efficient methods, such as the use of dinitrogen pentoxide, have been developed to synthesize nitropyridines in good yields. researchgate.net For instance, the reaction of pyridine with dinitrogen pentoxide followed by treatment with aqueous sodium bisulfite yields 3-nitropyridine. ntnu.noresearchgate.net

The combination of a halogen atom and a nitro group on the same pyridine ring, as seen in this compound, creates a highly versatile scaffold for the synthesis of a diverse array of complex molecules with potential applications in various fields of chemical research. For example, 2-bromo-5-nitropyridine is a key intermediate in the synthesis of several active pharmaceutical ingredients. srissynthesis.com

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a substituted pyridine derivative of interest in medicinal and materials chemistry, can be approached through several strategic pathways. These methodologies can be broadly categorized into direct functionalization of pyridine rings and more complex, multi-step sequences starting from functionalized precursors. This article explores the key synthetic strategies for obtaining this target compound.

特性

IUPAC Name |

2-bromo-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-5-4(6(10)11)1-3(2-8-5)9(12)13/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZALTHQYRONLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696518 | |

| Record name | 2-Bromo-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914222-92-7 | |

| Record name | 2-Bromo-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-nitropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2-bromo-5-nitronicotinic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromo Position

The presence of a strong electron-withdrawing nitro group positioned para to the bromine atom makes the C2 position of the pyridine ring electron-deficient and activates it towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanionic intermediate. youtube.com

The bromo group at the C2 position can be displaced by various oxygen nucleophiles. For instance, reaction with alkoxides or phenoxides can yield the corresponding ether derivatives. While specific examples directly using 2-bromo-5-nitronicotinic acid are not prevalent in the provided search results, the analogous reactivity of similar compounds, like 2-chloro-5-nitronicotinic acid, suggests this pathway is viable. beilstein-journals.org The reaction of 2-hydroxynicotinic acid with nitric and sulfuric acid, followed by treatment with phosphorus oxychloride, yields 2-chloro-5-nitronicotinic acid, a precursor for various substitution reactions. beilstein-journals.orgguidechem.com

| Nucleophile | Reagent/Conditions | Product | Reference |

| Hydroxide | Not specified in results | 2-Hydroxy-5-nitronicotinic acid | beilstein-journals.orgguidechem.com |

| Alkoxide | Not specified in results | 2-Alkoxy-5-nitronicotinic acid | beilstein-journals.org |

| Phenoxide | Not specified in results | 2-Phenoxy-5-nitronicotinic acid | beilstein-journals.org |

The displacement of the bromine atom by nitrogen nucleophiles is a well-documented reaction for this class of compounds. Amines, anilines, and other nitrogen-containing heterocycles can act as nucleophiles to form 2-amino-5-nitronicotinic acid derivatives. For example, the reaction of 2-chloronicotinic acid derivatives with anilines is a known method for synthesizing 2-anilinonicotinic acids. google.com Similarly, 2-chloro-5-nitronicotinic acid can be coupled with amines to produce the corresponding carboxamides, which can then undergo further transformations. beilstein-journals.org The synthesis of substituted 3-amino-5-nitropyridines has been achieved through various methods, highlighting the versatility of these intermediates. researchgate.net

| Nucleophile | Reagent/Conditions | Product | Reference |

| Amines | Not specified in results | 2-Alkyl/Arylamino-5-nitronicotinic acid | beilstein-journals.orggoogle.com |

| Anilines | Heat | 2-Anilino-5-nitronicotinic acid derivatives | google.com |

Sulfur nucleophiles, such as thiolates, readily displace the bromine atom in this compound to form the corresponding thioethers. This reaction is analogous to the displacement by oxygen and nitrogen nucleophiles and is driven by the electron-deficient nature of the pyridine ring. The reaction of 2-chloro-5-nitronicotinic acid derivatives with thiophenolates has been reported to yield pyridyl-phenyl thioethers. acs.org The oxidation of the resulting thioether can lead to sulfoxides and sulfones.

| Nucleophile | Reagent/Conditions | Product | Reference |

| Thiophenolates | Not specified in results | 2-(Phenylthio)-5-nitronicotinic acid | acs.org |

In SNAr reactions of this compound, the substitution occurs selectively at the C2 position, where the bromine atom is located. This high regioselectivity is due to the activating effect of the para-nitro group and the inherent reactivity of the C2 position in pyridine systems. The electron-withdrawing nitro group stabilizes the negative charge in the Meisenheimer intermediate most effectively when it is ortho or para to the site of nucleophilic attack. masterorganicchemistry.com Chemoselectivity can be a consideration when other reactive sites are present in the nucleophile or the pyridine ring. However, the strong activation of the C2 position by the nitro group generally ensures that nucleophilic substitution at this position is the predominant reaction pathway.

Reactivity of the Nitro Group in this compound

The nitro group of this compound can be readily reduced to an amino group, yielding 5-amino-2-bromonicotinic acid. This transformation is a crucial step in the synthesis of various biologically active molecules. beilstein-journals.orgnih.gov Several reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-acid systems, such as iron in acetic acid or stannous chloride in hydrochloric acid, are also effective. acs.orgcommonorganicchemistry.comgoogle.com For instance, 2-chloro-5-nitronicotinic acid can be reduced to 2-chloro-5-aminonicotinic acid using iron powder. google.com Similarly, the nitro group in related compounds has been successfully reduced using stannous chloride. guidechem.com The reduction of the nitro group can also be achieved using zinc powder in the presence of ammonium chloride. google.com

| Reagent/Conditions | Product | Reference |

| Iron (Fe) / Acid | 5-Amino-2-bromonicotinic acid | acs.orggoogle.com |

| Stannous chloride (SnCl₂) / HCl | 5-Amino-2-bromonicotinic acid | guidechem.comgoogle.com |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 5-Amino-2-bromonicotinic acid | commonorganicchemistry.com |

| Zinc (Zn) / NH₄Cl | 5-Amino-2-bromonicotinic acid | google.com |

Influence on Aromatic Nucleophilic Substitution

Aromatic nucleophilic substitution (SNAr) is a prominent reaction pathway for this compound. The pyridine ring is inherently electron-deficient, and this characteristic is further amplified by the strong electron-withdrawing effects of the nitro group at the 5-position and the bromine atom at the 2-position. This electronic arrangement makes the carbon atom attached to the bromine a prime site for nucleophilic attack. dalalinstitute.com

The general mechanism for SNAr reactions involving this compound proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. In the subsequent step, the leaving group, in this case, the bromide ion, is eliminated, restoring the aromaticity of the ring and yielding the substituted product. chegg.com

The presence of the nitro group is crucial for the feasibility of these reactions, as it significantly lowers the activation energy for the formation of the Meisenheimer complex. dalalinstitute.com Common nucleophiles that can displace the bromine atom include amines, thiols, and alkoxides. For instance, reaction with amines or ammonia can lead to the formation of 2-amino-5-nitronicotinic acid derivatives. google.com

It is important to note that the reactivity in SNAr reactions can be influenced by the nature of the leaving group. While bromine is a good leaving group, analogous reactions with 2-fluoro-5-nitropyridine often proceed more readily due to the higher electronegativity of fluorine, which further activates the ring towards nucleophilic attack. chegg.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine ring provides another center of reactivity, allowing for a range of transformations.

The carboxylic acid functionality of this compound can readily undergo esterification and amidation reactions.

Esterification typically involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. This reaction proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester. For example, the reaction with ethanol produces ethyl 2-bromo-5-nitronicotinate.

Amidation reactions involve the coupling of the carboxylic acid with an amine. This is often facilitated by activating the carboxylic acid, for example, by converting it into an acid chloride using reagents like thionyl chloride or phosphorus pentachloride. beilstein-journals.orgsci-hub.se The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the corresponding amide. Alternatively, coupling reagents can be employed to directly form the amide bond from the carboxylic acid and amine. For example, 5-nitronicotinic acid has been successfully amidated with tert-butyl 3-aminopiperidine-1-carboxylate. frontiersin.org The formation of various 5-nitronicotinamides has also been achieved through the partial hydrolysis of the corresponding nitriles. researchgate.netresearchgate.net

A summary of representative esterification and amidation reactions is presented in the table below.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| This compound | Ethanol | Sulfuric acid, reflux | Ethyl 2-bromo-5-nitronicotinate | |

| 2-Chloro-5-nitronicotinic acid | Amine | Thionyl chloride, then amine | 2-Chloro-5-nitronicotinamide derivative | beilstein-journals.org |

| 5-Nitronicotinic acid | tert-Butyl 3-aminopiperidine-1-carboxylate | Amidation | tert-Butyl 3-(5-nitrobenzamido)piperidine-1-carboxylate | frontiersin.org |

| 2-Chloro-3-cyano-5-nitropyridine | - | Partial hydrolysis | 2-Chloro-5-nitronicotinamide | researchgate.net |

Aminopyridinecarboxylic acids, a class of compounds related to derivatives of this compound, are known to undergo decarboxylation at elevated temperatures. vdoc.pub This thermal process typically occurs at or above the melting point of the compound and results in the loss of carbon dioxide and the formation of the corresponding aminopyridine. vdoc.pub For instance, 2-amino-5-nitronicotinic acid can be decarboxylated at 275-280°C to yield 2-amino-5-nitropyridine. vdoc.pub While direct decarboxylation of this compound itself is not extensively documented in the provided search results, the general principle of decarboxylation of pyridinecarboxylic acids suggests it could be a potential transformation under specific, likely harsh, thermal conditions.

Palladium-Catalyzed Coupling Reactions of this compound

The bromine atom at the 2-position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. youtube.com this compound and its derivatives can serve as the halide partner in these reactions.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, forming a palladium(II) intermediate. This is followed by transmetalation with the organoboron species (activated by the base) and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

A variety of aryl and heteroaryl groups can be introduced at the 2-position of the pyridine ring using this methodology. The reaction conditions typically involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate with a suitable phosphine ligand, a base like potassium carbonate or potassium phosphate, and a solvent system such as a mixture of DMF and water or dioxane and water. nih.govnih.gov The presence of electron-withdrawing groups, such as the nitro group in the substrate, can influence the reactivity in these coupling reactions. nih.gov

The table below summarizes examples of Suzuki-Miyaura cross-coupling reactions involving related bromo-pyridines.

| Bromo-pyridine Substrate | Boronic Acid/Ester | Catalyst/Base/Solvent | Product | Yield | Reference |

| 6-Amino-5-nitro-2-bromonicotinamide | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl/heteroaryl-substituted derivatives | 55–80% | |

| Aryl halide | Heteroaryltrifluoroborate | Pd(OAc)₂, RuPhos, K₃PO₄, THF | Cross-coupled biaryl | Good to excellent | nih.gov |

| Bromobenzene | Phenylboronic acid | Pd(II) complexes, KOH, H₂O/2-propanol | Biphenyl | - | nih.gov |

Besides the Suzuki-Miyaura reaction, this compound and its analogs can potentially participate in other palladium-catalyzed cross-coupling reactions. While specific examples for the title compound are not detailed in the provided search results, related bromo-nitropyridines undergo various coupling reactions. For instance, 2-bromo-5-nitropyridine has been successfully used in Sonogashira couplings with terminal acetylenes to synthesize substituted 2-ethynyl-5-nitropyridines. researchgate.netresearchgate.net This suggests that this compound could also be a viable substrate for Sonogashira, Heck, and Buchwald-Hartwig amination reactions, which are common transformations for aryl halides. ambeed.com These reactions would allow for the introduction of alkynyl, alkenyl, and amino functionalities, respectively, at the 2-position of the pyridine ring, further highlighting the synthetic utility of this compound.

Mechanistic Investigations of Key Transformations of this compound

The reactivity of this compound is governed by the electronic interplay of its substituents on the pyridine ring. The bromine atom at the 2-position is a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of this position is significantly enhanced by the strong electron-withdrawing nature of the nitro group (-NO₂) at the 5-position and the carboxylic acid group (-COOH) at the 3-position. These groups delocalize the negative charge of the Meisenheimer intermediate formed during the substitution, thereby stabilizing it and lowering the activation energy of the reaction.

Kinetic Studies of Substitution Reactions

While specific kinetic data for the substitution reactions of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from studies on analogous compounds, such as 2-chloro-5-nitropyridine. Kinetic investigations of the reactions of 2-chloro-5-nitropyridine with nucleophiles like arenethiolates have shown that these reactions typically follow second-order kinetics, being first order in both the substrate and the nucleophile. This is consistent with a bimolecular addition-elimination mechanism characteristic of SNAr reactions.

The rate of these substitution reactions is highly dependent on the nature of the nucleophile and the solvent. The presence of the carboxylic acid group ortho to the bromine atom in this compound is expected to have a significant activating effect on the rate of nucleophilic substitution. This is because the -COOH group can stabilize the negatively charged Meisenheimer complex intermediate through resonance. d-nb.info

The Hammett equation, a linear free-energy relationship, is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic systems. jmchemsci.com While a specific Hammett plot for this compound is not available, the substituent constants (σ) for the nitro and carboxyl groups, as well as for the pyridine nitrogen, indicate their strong electron-withdrawing character, which correlates with enhanced reactivity in SNAr reactions.

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σm | σp |

| -NO₂ | 0.71 | 0.78 |

| -COOH | 0.37 | 0.45 |

| Pyridine N (aza) | 0.65 (for 3-aza) | 0.95 (for 4-aza) |

This table is interactive. You can sort and filter the data.

The data in the table illustrates the strong electron-withdrawing nature of the substituents present in this compound, which collectively contribute to the facile displacement of the bromo group.

Computational Chemistry and Quantum Mechanical Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the reaction pathways and understanding the electronic structure of molecules like this compound. chemchart.com While specific computational studies focusing exclusively on this compound are limited, research on related molecules such as other substituted nitropyridines and nicotinic acid derivatives offers significant insights. jmchemsci.comacs.org

Theoretical investigations would typically involve the following:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the this compound molecule and any intermediates and transition states along a reaction pathway. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. acs.org

Reaction Pathway Modeling: The mechanism of a nucleophilic aromatic substitution reaction would be modeled to identify the transition state structure and calculate the activation energy. This involves mapping the potential energy surface as the nucleophile approaches the pyridine ring and the bromide ion departs. The calculations would confirm the formation of a Meisenheimer-type intermediate.

Electronic Structure Analysis: Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. For an SNAr reaction, the LUMO of this compound would be of primary interest as it is the orbital that accepts electrons from the incoming nucleophile. The presence of the nitro and carboxylic acid groups is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. acs.org

Solvent Effects: Computational models can also incorporate the effect of the solvent on the reaction pathway, often using a Polarizable Continuum Model (PCM). This is crucial for accurately predicting reaction rates and mechanisms in solution.

Derivatization and Functionalization of 2-bromo-5-nitronicotinic Acid

Formation of Amides and Esters from the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position of the pyridine ring is a primary site for functionalization, readily undergoing conversion to amides and esters.

The synthesis of amides from 2-bromo-5-nitronicotinic acid is a common transformation. For instance, the partial hydrolysis of the corresponding nitriles in concentrated sulfuric acid or in an alkaline solution with hydrogen peroxide can yield nitronicotinamides. researchgate.netresearchgate.net N-substituted analogues, such as lower N-alkyl, N-alkanoyl, and N-aroyl derivatives, can be prepared through conventional methods. researchgate.net Another approach involves the coupling of the acid with an amine. For example, 2-chloro-5-nitronicotinic acid has been coupled with 3-amino-2-cyclopropylamino-4-methylpyridine to form the corresponding carboxamide. beilstein-journals.orgnih.gov Similarly, amidation of 5-nitronicotinic acid with tert-butyl 3-aminopiperidine-1-carboxylate has been reported. frontiersin.org

Esterification of the carboxylic acid group is another key functionalization strategy. This can be achieved through various methods, including reaction with alcohols in the presence of an acid catalyst. The tert-butyl ester of 5-bromonicotinic acid has been prepared from the corresponding acid. researchgate.net

These reactions are summarized in the table below:

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 2-Bromo-5-nitronicotinonitrile | H₂SO₄ or NaOH/H₂O₂ | Amide | researchgate.netresearchgate.net |

| 2-Chloro-5-nitronicotinic acid | 3-Amino-2-cyclopropylamino-4-methylpyridine | Carboxamide | beilstein-journals.orgnih.gov |

| 5-Nitronicotinic acid | tert-Butyl 3-aminopiperidine-1-carboxylate | Amide | frontiersin.org |

| 5-Bromonicotinic acid | tert-Butanol | tert-Butyl ester | researchgate.net |

Modifications at the Bromo Position

The bromine atom at the 2-position of the pyridine ring is a key handle for introducing molecular diversity, primarily through cross-coupling reactions and halogen exchange.

Introduction of Alkyl and Aryl Moieties via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the bromo position. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method. researchgate.net For example, 2-bromo-5-nitropyridine has been subjected to Sonogashira coupling with terminal acetylenes to synthesize substituted 2-ethynyl-5-nitropyridines. researchgate.netresearchgate.net These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base.

The versatility of cross-coupling allows for the introduction of a wide array of alkyl and aryl groups, significantly expanding the chemical space accessible from this compound derivatives. nih.gov

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference(s) |

| Suzuki-Miyaura | 5-Bromonicotinic acid derivative | Arylboronic acid | Pd(0) catalyst | 5-Aryl nicotinic acid derivative | researchgate.net |

| Sonogashira | 2-Bromo-5-nitropyridine | Terminal acetylene | Palladium catalyst | 2-Ethynyl-5-nitropyridine | researchgate.netresearchgate.net |

Halogen Exchange Reactions

While less common than cross-coupling, halogen exchange reactions can be used to replace the bromine atom with other halogens, potentially altering the reactivity of the molecule for subsequent transformations. For instance, a method for preparing 2-chloro-5-fluoro-nicotinic acid involves the diazotization of 2-chloro-5-amino-nicotinic acid in fluoboric acid, followed by heating of the resulting diazonium fluoroborate. patsnap.com

Transformations of the Nitro Group

The nitro group at the 5-position is another key functional group that can be readily transformed, most commonly into an amino group, which can then be further functionalized.

Synthesis of Amino-Nicotinic Acid Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of this compound. A variety of reducing agents can be employed for this purpose. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder. davidpublisher.comorganic-chemistry.org For example, the reduction of 2-chloro-5-nitronicotinic acid with iron powder yields 2-chloro-5-amino-nicotinic acid. patsnap.com Similarly, the nitro group of 2-chloro-5-nitronicotinamide can be reduced to an amino group. beilstein-journals.orgnih.gov

| Starting Material | Reducing Agent(s) | Product | Reference(s) |

| 2-Chloro-5-nitronicotinic acid | Iron powder | 2-Chloro-5-amino-nicotinic acid | patsnap.com |

| 2-Chloro-5-nitronicotinamide | Various | 2-Chloro-5-aminonicotinamide | beilstein-journals.orgnih.gov |

| 6-Amino-5-nitronicotinamide | SnCl₂/HCl | 5,6-Diaminonicotinamide |

Further Functionalization of the Amino Group (e.g., acylation, diazotization)

The resulting amino group opens up a plethora of possibilities for further functionalization.

Acylation: The amino group can be acylated to form amides. This reaction involves treating the amino-nicotinic acid derivative with an acylating agent, such as an acid chloride or anhydride. google.comlibretexts.org

Diazotization: The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. iitk.ac.inunacademy.com This reaction is typically carried out by treating the amine with nitrous acid, generated in situ from sodium nitrite and a strong acid. organic-chemistry.org The resulting diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as Sandmeyer-type reactions to introduce a range of functional groups. organic-chemistry.org For instance, 5-aminonicotinic acid can be converted to 5-azidonicotinic acid via diazotization followed by treatment with sodium azide. nih.gov

| Reaction | Starting Material | Reagent(s) | Intermediate/Product | Reference(s) |

| Acylation | Amino-nicotinic acid derivative | Acylating agent | N-Acyl-amino-nicotinic acid derivative | google.comlibretexts.org |

| Diazotization | 5-Aminonicotinic acid | NaNO₂, acid | Diazonium salt | iitk.ac.inunacademy.comorganic-chemistry.orgnih.gov |

| Azide Formation | Diazonium salt from 5-aminonicotinic acid | Sodium azide | 5-Azidonicotinic acid | nih.gov |

Advanced Applications of 2-bromo-5-nitronicotinic Acid in Synthetic Chemistry

Building Block in Heterocyclic Synthesis

The inherent reactivity and functionality of 2-bromo-5-nitronicotinic acid make it an ideal starting material for the construction of more complex heterocyclic systems. Its ability to undergo sequential and regioselective reactions allows for the controlled synthesis of diverse molecular architectures.

Synthesis of Pyridine-Fused Heterocycles

This compound and its close derivatives are instrumental in the synthesis of fused bicyclic systems where a pyridine ring is annulated with another heterocycle. A key strategy involves the transformation of the nitro group and the adjacent bromo or a substituted group to participate in a cyclization reaction.

For instance, derivatives of 6-substituted-5-nitronicotinic acid can be converted into their corresponding 6-amino analogues through the reduction of the nitro group. This amino group, positioned ortho to the carboxylic acid, is perfectly situated for intramolecular cyclization to form pyrido[2,3-d]pyrimidines. google.comgoogle.com This class of compounds is significant in medicinal chemistry. The general synthetic route involves the initial reduction of the nitro group, followed by condensation with a suitable one-carbon unit to construct the pyrimidine ring.

Another important application is in the synthesis of pyrrolo[2,3-b]pyridine scaffolds, also known as 7-azaindoles. The synthesis can proceed from a related substituted nitropyridine precursor, where the functional groups are manipulated to build the fused pyrrole ring. rsc.org

Table 1: Examples of Pyridine-Fused Heterocycles from Nicotinic Acid Derivatives

| Starting Material Derivative | Reaction Sequence | Resulting Fused Heterocycle | Citation |

|---|---|---|---|

| 6-Alkoxy-5-nitronicotinic acid | 1. Nitro group reduction to amine. 2. Cyclization. | Pyrido[2,3-d]pyrimidine | google.comgoogle.com |

Preparation of Polysubstituted Pyridines

This compound is, by definition, a polysubstituted pyridine. Its true value lies in its use as a scaffold to generate a wide array of other, more complex, polysubstituted pyridines. Each functional group can be addressed with high selectivity. nbinno.com

Bromo Group: The bromine atom at the 2-position is susceptible to displacement via nucleophilic aromatic substitution (SNAr) reactions. It can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or alkyl substituents. nbinno.com

Nitro Group: The nitro group at the 5-position can be reduced to an amino group. nbinno.com This amine can then be further functionalized through acylation, alkylation, or diazotization, leading to a host of different pyridine derivatives. e-bookshelf.de

Carboxylic Acid Group: The carboxylic acid at the 3-position can be converted into esters, amides, or acid chlorides, providing a gateway to a vast number of derivatives. researchgate.net

This multi-faceted reactivity allows for a combinatorial approach to generating libraries of novel polysubstituted pyridines for various research applications, including drug discovery. nih.gov

Role in the Synthesis of Complex Natural Products and Analogues

While direct application of this compound in the total synthesis of complex natural products is not widely documented, its structural motifs are crucial for creating synthetic analogues of naturally occurring compounds. rsc.org Many biologically active natural products contain substituted aromatic or heterocyclic cores. The ability to generate diverse polysubstituted pyridines from this single precursor allows chemists to design and synthesize analogues with modified properties, such as enhanced potency or improved metabolic stability. rsc.org

For example, substituted pyridines have been incorporated into steroidal frameworks to create analogues with potent cytotoxic activity against cancer cell lines. innovareacademics.in The synthetic strategies used for this compound are directly applicable to creating the specific pyridine fragments needed for these complex hybrid molecules.

Precursor for Advanced Materials

The functional groups of this compound make it a promising candidate for the development of advanced materials. Pyridine derivatives are utilized in materials science for their unique electronic and coordination properties. nbinno.com The carboxylic acid function can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. The bromo and nitro groups can be transformed into other functionalities to tune the electronic properties of the resulting material or to serve as reactive handles for post-synthesis modification. While specific materials derived directly from this compound are not extensively reported, its potential as a monomer or a functional building block in polymer chemistry and materials science is significant. nbinno.comambeed.com

Application in Radiochemistry and Radiolabeling

The scaffold of nitropyridine carboxylic acids, including close analogues of this compound, plays a significant role in the field of radiochemistry, particularly in the synthesis of positron emission tomography (PET) tracers. nih.govresearchgate.net These tracers are molecules that are labeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga), and are used for in vivo imaging of biological processes.

The synthesis of these radiotracers often involves preparing a complex organic precursor molecule that can be quickly and efficiently labeled with the radioisotope in the final step. 6-Chloro-5-nitronicotinic acid, a closely related analogue, has been used as a starting material to build a complex precursor for a STING (stimulator of interferon genes) agonist. acs.org This precursor is then used in the development of antibody-drug conjugates for targeted therapy. acs.org

Similarly, 5-nitronicotinic acid has been employed to synthesize a precursor for a ⁶⁸Ga-labeled PET tracer targeting the PFKFB3 enzyme, which is upregulated in various tumors. nih.govresearchgate.net Furthermore, nitro-substituted nicotinic acid derivatives have been identified as key precursors for the synthesis of ¹⁸F-labeled folic acid analogues for cancer imaging. google.com The nitro group serves as an excellent leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride. google.com

Table 2: Application of Nitronicotinic Acid Derivatives in Radiochemistry

| Derivative/Analogue | Isotope | Target/Application | Citation |

|---|---|---|---|

| 6-Chloro-5-nitronicotinic acid | - (Precursor Synthesis) | STING agonist for ADCs | acs.org |

| 5-Nitronicotinic acid | ⁶⁸Ga | PFKFB3-targeted PET tracer | nih.govresearchgate.net |

Theoretical and Computational Studies of 2-bromo-5-nitronicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been employed to investigate the electronic properties and reactivity of pyridine derivatives, which can provide insights into the behavior of 2-bromo-5-nitronicotinic acid. Studies on related compounds, such as para-nitro substituted pyridine-1-oxides, have demonstrated the utility of DFT calculations (at the PBE0-D3/def2-TZVP level of theory) in understanding their electronic structure. grafiati.com These studies reveal that the molecular electrostatic potential (MEP) is a valuable tool for analyzing π-hole interactions, which are significantly influenced by substituents on the pyridine ring. grafiati.com

For instance, the presence of a nitro group, as in this compound, is known to be strongly electron-withdrawing, which can create an electron-deficient region (a π-hole) on the aromatic ring. This, in turn, can influence the molecule's interaction with other species. grafiati.com The reactivity of the pyridine ring is also affected by its substituents. For example, in 6-amino-5-nitronicotinamide, the nitro group confers an electrophilic character to the molecule, making it susceptible to nucleophilic aromatic substitution.

While direct DFT studies on this compound are not widely available in the reviewed literature, the principles from related molecules can be extrapolated. The bromine atom at the 2-position and the nitro group at the 5-position would significantly modulate the electronic distribution and reactivity of the nicotinic acid core. The electron-withdrawing nature of both substituents would likely increase the acidity of the carboxylic acid group and influence the sites of potential reactions.

Table 1: Key Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | An analogous benzoic acid derivative. sigmaaldrich.cnthermofisher.com |

| 5-Nitronicotinic acid | C₆H₄N₂O₄ | 168.11 | The parent nicotinic acid derivative without the bromo substituent. biosynth.com |

| 5-Hydroxy-6-nitronicotinic acid | C₆H₄N₂O₅ | 184.106 | A derivative with different substituent positions. |

| 6-Amino-5-nitronicotinic acid | C₆H₅N₃O₄ | Not specified | Features an amino group instead of a bromo substituent. |

Molecular Dynamics Simulations of Interactions with Biological Targets

While specific molecular dynamics (MD) simulations for this compound are not detailed in the provided search results, MD simulations have been utilized to study the interaction of similar and more complex molecules with biological targets. For example, all-atom MD simulations were conducted to understand how analogues of a αIIbβ3 receptor antagonist bind to the integrin αIIbβ3 headpiece. nih.gov In these simulations, the general AMBER force field (GAFF) was used for the ligands and the ff12SB force field for the protein, within the AMBER12 suite of programs, to model the system over a 20 ns trajectory. nih.gov

Such simulations provide valuable insights into the conformational changes and binding geometries of ligands within protein binding sites. nih.gov For instance, in the study of naphtho[1,2-b] sigmaaldrich.cnnih.govdiazepinedione-based P2X4 receptor antagonists, MD simulations helped to elucidate the binding interactions at the allosteric site of the receptor. doi.org These studies highlight the potential of MD simulations as a tool to investigate how this compound or its derivatives might interact with specific biological targets, should such interactions be identified.

No specific molecular dynamics simulation studies focused solely on this compound and its interactions with biological targets were found in the search results.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational method used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR studies for this compound were identified in the provided search results, research on related compounds demonstrates the application of this approach.

For example, a QSAR study was conducted on a series of 6-substituted nicotine derivatives to understand their binding affinity to nicotinic acetylcholinergic receptors (nAChRs). researchgate.net This study found that a combination of the lipophilicity (π) and the volume of the substituent at the 6-position (Δ MOL VOL) could account for the binding affinity. researchgate.net In another instance, DFT calculations were used to relate the electronic properties of certain 1,8-naphthyridine derivatives to their biological activity. sci-hub.se

Analytical Methodologies for Characterization and Purity Assessment of 2-bromo-5-nitronicotinic Acid and Its Derivatives

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure. For instance, in a derivative like N-(2,6-dichloro-4-methyl-3-pyridinyl)-5-bromo-2-ethylamino-3-pyridinecarboxamide, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons, the ethyl group, and the methyl group. beilstein-journals.org The aromatic protons appear as doublets at δ 8.32 and δ 7.93 ppm, characteristic of the pyridine ring structure. beilstein-journals.org Similarly, the ¹³C NMR spectrum provides detailed information on the carbon framework of the molecule. beilstein-journals.org For other related nitronicotinic acid derivatives, ¹H NMR data has been reported, such as for 2-((3,3-difluorocyclobutyl)amino)-5-nitronicotinic acid, which shows characteristic peaks confirming the structure. researchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups. In derivatives of nitronicotinic acid, characteristic absorption bands are observed. For example, the FT-IR spectrum (KBr) of a derivative showed absorption maxima (νmax) at 3417 cm⁻¹ (N-H stretching), 1635 cm⁻¹ (C=O stretching of the amide), and 1350 cm⁻¹ (asymmetric stretching of the NO₂ group). beilstein-journals.org These specific vibrational frequencies confirm the presence of the respective functional groups within the molecule.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity. For example, the electron ionization (EI) mass spectrum of a synthesized dipyridodiazepinone derivative showed a molecular ion peak (M+) at m/z 396, which corresponds to its calculated molecular weight. beilstein-journals.org

The table below summarizes typical spectroscopic data for a derivative of nitronicotinic acid.

| Technique | Compound | Observed Data (Exemplary) | Reference |

| ¹H NMR | N-(2,6-Dichloro-4-methyl-3-pyridinyl)-5-bromo-2-ethylamino-3-pyridinecarboxamide | (CDCl₃, δ in ppm): 8.32 (d, J = 2.2 Hz, 1H), 7.93 (d, J = 2.2 Hz, 1H), 7.25 (s, 1H), 3.55–3.41 (m, 2H), 2.33 (s, 3H), 1.24 (t, J = 7.3 Hz, 3H) | beilstein-journals.org |

| ¹³C NMR | N-(2,6-Dichloro-4-methyl-3-pyridinyl)-5-bromo-2-ethylamino-3-pyridinecarboxamide | (CDCl₃, δ in ppm): 165.7, 156.1, 152.8, 150.8, 148.0, 147.1, 138.6, 128.8, 125.2, 109.4, 103.6, 36.3, 19.0, 14.5 | beilstein-journals.org |

| FT-IR | N-(2,6-Dichloro-4-methyl-3-pyridinyl)-5-bromo-2-ethylamino-3-pyridinecarboxamide | (KBr, cm⁻¹): 3417, 3259, 1635, 1583, 1497, 1350 | beilstein-journals.org |

| Mass Spec | Ethyl 2-(benzyl(2-(1H-indol-3-yl)ethyl)amino)-5-nitronicotinate | MS (EI), m/z: 396 (M+) | beilstein-journals.org |

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are essential for separating components in a mixture, assessing the purity of the final product, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity validation of non-volatile and thermally sensitive compounds like nitronicotinic acid derivatives. For instance, the purity of 5-Hydroxy-6-nitronicotinic acid can be validated using a C18 column with an acetonitrile/water mobile phase. This method allows for the separation of the main compound from any impurities or starting materials. In the development of antibody-drug conjugates (ADCs), a form of HPLC known as hydrophobic interaction chromatography (HIC) has been used to analyze products derived from nitronicotinic acid scaffolds. researchgate.net

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is a powerful tool for purity assessment. The purity of 2-bromo-5-nitrobenzoic acid, a structurally similar compound, is often determined by GC in conjunction with titration analysis, with purities of ≥98.0% being reported. vwr.comavantorsciences.comavantorsciences.com

Reaction monitoring is another critical application of chromatography. By taking aliquots from a reaction mixture at different time points and analyzing them by techniques like HPLC or Thin Layer Chromatography (TLC), chemists can track the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions.

The table below outlines the application of chromatographic techniques for related compounds.

| Technique | Compound/Derivative Type | Application | Key Parameters | Reference |

| HPLC | 5-Hydroxy-6-nitronicotinic acid | Purity Validation | C18 column, acetonitrile/water mobile phase | |

| GC | 2-Bromo-5-nitrobenzoic acid | Purity Assessment | Purity reported as ≥98.0% | vwr.comavantorsciences.com |

| HIC | STING agonist ADC with nitronicotinic acid scaffold | Product Analysis | Comparison of scaffolds | researchgate.net |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique is invaluable for determining the precise arrangement of atoms, bond lengths, bond angles, and stereochemistry.

For derivatives of nicotinic acid, single-crystal X-ray diffraction experiments have been successfully used to determine their solid-state structures. For example, the crystal structure of 5-Chloro-6-hydroxynicotinic acid was determined to be monoclinic, with the space group P2₁/c. chemicalbook.com Such analyses provide definitive structural confirmation that complements spectroscopic data.

In drug discovery and development, X-ray crystallography is also crucial for determining the absolute stereochemistry of chiral molecules and for studying the structure of solvates and polymorphs, which can have significant impacts on a compound's physical properties. googleapis.comgoogle.com While a specific crystal structure for 2-bromo-5-nitronicotinic acid was not found in the searched literature, the application of this technique to closely related nicotinic acid derivatives demonstrates its importance for the definitive structural elucidation of this class of compounds. chemicalbook.com

The table below provides an example of crystallographic data for a related nicotinic acid derivative.

| Technique | Compound | Crystal System | Space Group | Cell Parameters (Example) | Reference |

| Single Crystal X-ray Diffraction | 5-Chloro-6-hydroxynicotinic Acid | Monoclinic | P2₁/c | a = 5.469 Å, b = 10.529 Å, c = 11.795 Å, β = 97.72° | chemicalbook.com |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

While traditional syntheses of 2-bromo-5-nitronicotinic acid and its precursors often rely on classical, sometimes harsh, conditions such as nitration with strong acid mixtures chemicalbook.com, the future of its synthesis lies in the development of more efficient, safer, and environmentally benign processes.

Future research will likely focus on:

Continuous Flow Chemistry: Implementing flow reactors for nitration and bromination reactions can offer superior control over reaction parameters (temperature, pressure, stoichiometry), minimize reaction times, and enhance safety, especially for highly exothermic nitration processes. This approach allows for rapid optimization and safer scale-up.

Advanced Catalytic Systems: Exploring novel catalysts for the regioselective functionalization of the pyridine ring could provide more direct and atom-economical routes. This includes developing catalysts for direct C-H nitration or bromination that avoid the use of harsh reagents.

Biocatalysis: The use of enzymes, such as nitroreductases or halogenases, could offer unparalleled selectivity under mild, aqueous conditions. Engineering these biocatalysts could pave the way for the sustainable production of this compound or its derivatives, significantly reducing chemical waste.

Alternative Reagents: Research into milder and more selective nitrating and brominating agents will be crucial. This could involve using reagents like dinitrogen pentoxide (N₂O₅) in controlled environments or employing N-bromosuccinimide (NBS) with innovative activators for more selective bromination.

Exploration of New Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is dominated by transformations of its three key functional groups. Future work will aim to expand this reactivity portfolio through modern catalytic methods.

Bromo Group Transformations: The bromine atom is an ideal handle for cross-coupling reactions. While Sonogashira researchgate.net and Buchwald-Hartwig aminations nih.gov have been used on related scaffolds, there is vast potential for exploring other modern coupling reactions. This includes Suzuki, Stille, and Negishi couplings to introduce diverse aryl, heteroaryl, or alkyl fragments, creating extensive libraries of new compounds. google.comgoogle.com Nickel-catalyzed cross-coupling reactions could also offer alternative reactivity and functional group tolerance. google.comgoogle.com

Nitro Group Derivatization: The reduction of the nitro group to an amine is a common and powerful transformation, often serving as a gateway to further functionalization. google.comgoogle.comacs.org This amine can be used to construct new heterocyclic rings, such as in the synthesis of pyrido[2,3-d]pyrimidines, or to form amides and sulfonamides. google.comgoogle.com Future trends may involve exploring partial reductions or converting the nitro group into other functionalities, such as isocyanates, for different synthetic applications.

Carboxylic Acid Modification: Beyond standard esterification and amidation googleapis.comnih.govfrontiersin.org, the carboxylic acid group could be leveraged in more advanced transformations. This includes decarboxylative cross-coupling reactions, conversion to acyl radicals for radical cyclizations, or its use as a directing group for C-H activation at other positions on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for SNAr, allowing the displacement of the bromo substituent by various nucleophiles. This reaction is fundamental in the synthesis of many biologically active molecules derived from this scaffold. nih.govacs.orggoogle.com

The table below summarizes key reactivity patterns and potential future explorations.

Table 1: Reactivity and Future Research Potential of this compound Functional Groups

| Functional Group | Established Reactions | Future Research Directions |

|---|---|---|

| Bromo Atom | Nucleophilic Aromatic Substitution (SNAr) nih.govacs.orggoogle.com, Sonogashira Coupling researchgate.net, Buchwald-Hartwig Amination nih.gov | Suzuki, Stille, and Negishi couplings; Nickel-catalyzed reactions; C-H activation/functionalization. |

| Nitro Group | Reduction to amine, followed by cyclization or acylation google.comgoogle.comacs.org | Partial reduction to hydroxylamine or nitroso derivatives; Conversion to other functional groups (e.g., isocyanates); Use in multicomponent reactions. |

| Carboxylic Acid | Esterification googleapis.com, Amide formation nih.govfrontiersin.org | Decarboxylative cross-coupling; Photoredox-catalyzed transformations; Use as a directing group for remote C-H activation. |

Expansion of Applications in Specialized Fields (e.g., Materials Science, Chemical Biology)

The primary application of this compound has been as a scaffold in medicinal chemistry and chemical biology. However, its unique electronic and structural features suggest potential in other advanced fields.

Chemical Biology and Medicinal Chemistry: This remains a major growth area. Derivatives have shown significant promise as inhibitors of key biological targets. Future work will likely expand upon these foundations.

Oncology: The scaffold is a component of tyrosine kinase inhibitors (targeting EGFR) google.com and has been incorporated into STING agonist platforms for developing antibody-drug conjugates (ADCs) for cancer immunotherapy. acs.orgresearchgate.net

Metabolic Diseases & Inflammation: It is a precursor for Janus kinase (JAK) inhibitors, relevant for inflammatory diseases like rheumatoid arthritis google.com, and PFKFB3 inhibitors, which are targets in cancer metabolism. nih.govfrontiersin.org

Diagnostic Tools: The development of PET tracers from this scaffold for imaging PFKFB3 highlights its potential in creating new diagnostic agents for oncology. nih.govfrontiersin.orgresearchgate.net

The table below details some of the known biological targets for derivatives of this compound.

Table 2: Biological Targets and Therapeutic Applications of this compound Derivatives

| Target Family/Protein | Therapeutic Area | Example Application | Reference(s) |

|---|---|---|---|

| Tyrosine Kinases (EGFR) | Oncology, Psoriasis | Inhibition of mitogenic effects | google.com |

| STING (Stimulator of Interferon Genes) | Immuno-oncology | Payload for Antibody-Drug Conjugates (ADCs) | acs.orgresearchgate.net |

| Janus Kinases (JAK) | Inflammatory Diseases (e.g., Arthritis) | Inhibition of cytokine signaling pathways | google.com |

| PFKFB3 | Oncology, Diagnostics | PET imaging tracers, Glycolysis inhibition | nih.govfrontiersin.org |

| Integrin αIIbβ3 | Thrombosis | Antagonist ligands for anti-platelet therapy | nih.gov |

Materials Science: The application of this compound in materials science is an underexplored but promising frontier.

Functional Polymers: The trifunctional nature of the molecule allows it to be used as a monomer or cross-linking agent to create highly functionalized polymers with tailored electronic or recognition properties.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and carboxylic acid group are classic coordinating sites for metal ions, making this compound an ideal candidate for designing novel MOFs with potential applications in gas storage, catalysis, or sensing.

Dyes and Pigments: Related nitropyridine structures are used in the synthesis of dyes. The specific substitution pattern of this compound could be exploited to develop new chromophores with specialized optical properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research and discovery. For this compound, computational modeling offers several avenues for future exploration.

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for novel transformations, predict regioselectivity, and understand the electronic effects of the substituents. This can guide experimental design and save significant laboratory time and resources.

Rational Drug Design: Molecular docking studies are already being used to predict the binding of derivatives to biological targets like PFKFB3 and integrins. nih.govnih.govfrontiersin.org Future efforts will likely involve more sophisticated techniques like molecular dynamics (MD) simulations to understand the conformational changes upon binding and free energy calculations to more accurately predict binding affinities.

Quantitative Structure-Activity Relationship (QSAR): By building computational QSAR models based on libraries of synthesized derivatives, researchers can predict the biological activity of virtual compounds. This allows for the in-silico screening of vast chemical spaces to identify the most promising candidates for synthesis and testing.

In Silico Property Prediction: Computational tools can predict key physicochemical properties (e.g., solubility, logP, metabolic stability) early in the discovery process. This helps in prioritizing compounds with drug-like properties and avoiding costly late-stage failures.

By integrating these advanced computational approaches, the development cycle for new drugs and materials based on the this compound scaffold can be made significantly more efficient and predictive.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes and reaction mechanisms for 2-Bromo-5-nitrobenzoic acid in organic synthesis?

- Answer: The compound is synthesized via electrophilic aromatic substitution or functionalization of pre-existing benzoic acid derivatives. Key reactions include:

- Substitution Reactions : Bromine at the 2-position undergoes nucleophilic displacement with amines, alcohols, or thiols under mild conditions (e.g., DMF, 60–80°C), yielding amides or esters .

- Reduction Reactions : The nitro group at the 5-position can be selectively reduced to an amine using hydrogen gas with palladium catalysts or tin(II) chloride, producing 2-bromo-5-aminobenzoic acid .

- Data Table :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Substitution | Amines, DMF, 60°C | Amides |

| Reduction | H₂/Pd, EtOH | 2-Bromo-5-aminobenzoic acid |

Q. What purification methods ensure high purity (>98%) for 2-Bromo-5-nitrobenzoic acid in research settings?

- Answer:

- Recrystallization : Use ethanol/water mixtures (3:1 ratio) to isolate crystals, achieving >95% purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted starting materials .

- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards. Certificates of Analysis (COA) from suppliers like GLPBIO confirm batch-specific purity .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions using 2-Bromo-5-nitrobenzoic acid as a substrate?

- Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for higher yields in coupling with boronic acids.

- Base Optimization : Potassium carbonate in THF/water (3:1) at 80°C enhances reactivity .

- Challenges : The nitro group may deactivate the catalyst; pre-reduction to an amine (via SnCl₂/HCl) can mitigate this .

Q. How should researchers resolve contradictions in reported data on nitro group reduction (e.g., conflicting yields or side products)?

- Answer:

- Methodological Scrutiny : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, H₂/Pd in ethanol may favor selective nitro reduction, while Fe/HCl could lead to bromine displacement .

- Analytical Validation : Use LC-MS to detect intermediates and byproducts. Contradictions often arise from incomplete purification or unaccounted side reactions (e.g., acid-catalyzed esterification) .

Q. What computational tools aid in retrosynthetic planning for derivatives of 2-Bromo-5-nitrobenzoic acid?

- Answer:

- AI-Powered Synthesis Tools : Platforms leveraging databases like Reaxys or Pistachio predict one-step routes. For example, coupling with 2-fluorophenylboronic acid via Suzuki reactions is prioritized by retrosynthetic algorithms .

- Descriptor Analysis : Computational models score precursors based on commercial availability and reaction feasibility, streamlining route selection .

Data-Driven Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。